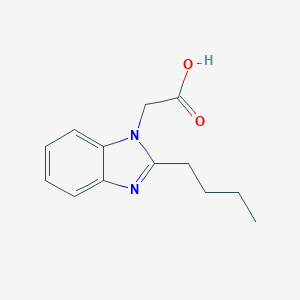

(2-Butyl-benzoimidazol-1-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-butylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWJTCCDVNQGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378258 | |

| Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138992-92-4 | |

| Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Butyl-benzoimidazol-1-yl)-acetic acid

This guide provides a comprehensive technical overview of the synthetic pathway for (2-Butyl-benzoimidazol-1-yl)-acetic acid, a key heterocyclic compound with applications in pharmaceutical research and drug development. The synthesis is presented as a robust two-step process, designed for researchers, scientists, and professionals in the field of medicinal chemistry. This document emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a thorough understanding of the synthesis.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds, recognized as a "privileged structure" in medicinal chemistry due to their diverse pharmacological activities.[1] The synthesis of 2-substituted and N-1-alkylated benzimidazoles is a cornerstone of many drug discovery programs. This guide details a reliable and reproducible pathway for the synthesis of this compound, commencing with the formation of the 2-butyl-1H-benzimidazole intermediate, followed by its N-alkylation to yield the final product.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step sequence:

-

Step 1: Phillips Condensation - The formation of the benzimidazole ring by the condensation of o-phenylenediamine with pentanoic acid (valeric acid).

-

Step 2: N-Alkylation and Hydrolysis - The introduction of the acetic acid moiety at the N-1 position of the benzimidazole ring.

This pathway is illustrated in the workflow diagram below.

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of 2-Butyl-1H-benzimidazole via Phillips Condensation

The initial and foundational step in this synthesis is the formation of the benzimidazole ring system. The Phillips condensation reaction provides a direct and efficient method for this transformation by reacting an ortho-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid.[2] Good yields are typically obtained with aliphatic acids.[2]

Mechanistic Insight

The Phillips condensation proceeds through a well-understood mechanism:

-

N-Acylation: The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by pentanoic acid. This step is catalyzed by the acidic medium, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic.

-

Intramolecular Cyclization: The second amino group of the N-acylated intermediate then acts as a nucleophile, attacking the carbonyl carbon of the amide.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic benzimidazole ring.

Caption: Mechanism of the Phillips condensation reaction.

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Pentanoic acid (Valeric acid)

-

4M Hydrochloric acid

-

Sodium hydroxide solution

-

Ethanol

-

Activated charcoal

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (0.1 mol) and pentanoic acid (0.11 mol).

-

Slowly add 4M hydrochloric acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Carefully neutralize the reaction mixture with a sodium hydroxide solution until it is alkaline to litmus paper.

-

Collect the precipitated crude product by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from ethanol. If the solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration.

-

Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals of 2-butyl-1H-benzimidazole by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 75-85% | Inferred from similar reactions |

| Melting Point | 153-154 °C | [3] |

| Appearance | Solid | [3] |

Step 2: N-Alkylation and Hydrolysis

The second stage of the synthesis involves the introduction of the acetic acid moiety onto the N-1 position of the 2-butyl-1H-benzimidazole intermediate. This is achieved through a two-part process: N-alkylation with an ethyl bromoacetate followed by hydrolysis of the resulting ester.

Mechanistic Insight

-

N-Alkylation: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the presence of a base such as potassium carbonate, the proton on the N-1 nitrogen of the benzimidazole is abstracted, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the ester intermediate, ethyl (2-butyl-benzoimidazol-1-yl)-acetate.

-

Ester Hydrolysis: The subsequent hydrolysis of the ester to the carboxylic acid can be catalyzed by either acid or base. Basic hydrolysis (saponification) is often preferred as it is an irreversible process. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification of the carboxylate salt in a final workup step yields the desired carboxylic acid.

Experimental Protocol

Materials:

-

2-Butyl-1H-benzimidazole

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate

-

Anhydrous acetone or DMF

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

Procedure:

Part A: N-Alkylation

-

In a round-bottom flask, dissolve 2-butyl-1H-benzimidazole (0.1 mol) in anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate (0.15 mol) to the solution.

-

To this stirred suspension, add ethyl bromoacetate (0.11 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 12-15 hours, monitoring the reaction by TLC.[4]

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-butyl-benzoimidazol-1-yl)-acetate. This crude ester can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part B: Hydrolysis

-

Dissolve the crude ester from the previous step in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2M, 2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.

-

Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Quantitative Data

| Parameter | Value | Reference |

| CAS Number | 138992-92-4 | [5] |

| Molecular Formula | C13H16N2O2 | [5] |

| Molecular Weight | 232.28 g/mol | [5] |

| Typical Yield | Good to excellent | Inferred from similar reactions |

Characterization Data

2-Butyl-1H-benzimidazole (Intermediate):

-

¹H NMR: Signals corresponding to the butyl chain protons (triplet for CH₃, multiplets for the three CH₂ groups), and aromatic protons of the benzimidazole ring. The N-H proton will appear as a broad singlet.

-

¹³C NMR: Resonances for the four carbons of the butyl group and the carbons of the benzimidazole ring system.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), and C=N and C=C stretching of the benzimidazole core.

-

MS (EI): A molecular ion peak corresponding to its molecular weight (174.24 g/mol ).[3]

This compound (Final Product):

-

¹H NMR: A singlet for the CH₂ group of the acetic acid moiety, signals for the butyl chain protons, and aromatic protons. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR: A peak for the carboxylic acid carbonyl carbon, a signal for the CH₂ carbon of the acetic acid group, in addition to the resonances for the 2-butyl-benzimidazole core.

-

IR (KBr, cm⁻¹): A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-H (aliphatic and aromatic) stretches, and C=N and C=C stretches.

-

MS (ESI): A molecular ion peak corresponding to its molecular weight (232.28 g/mol ).[5]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized chemical transformations. The purity of the intermediate and the final product should be assessed at each stage using standard analytical techniques such as TLC, melting point determination, and spectroscopic methods (NMR, IR). Comparison of the obtained data with literature values for analogous compounds will serve as a validation of the successful synthesis.

Potential Side Reactions and Optimization

-

In the Phillips Condensation: Incomplete cyclization can lead to the formation of N-pentanoyl-o-phenylenediamine as a side product. Ensuring a sufficient reaction time and an adequate amount of acid catalyst can minimize this.

-

In the N-Alkylation Step: The possibility of N,N'-dialkylation exists, although it is generally less favored. Using a slight excess of the benzimidazole or carefully controlling the stoichiometry of the alkylating agent can mitigate this. The choice of base and solvent can also influence the reaction rate and selectivity.[6] For less reactive alkyl halides, heating may be required.[6]

Conclusion

The synthesis of this compound is a robust and reproducible process that can be accomplished in two main steps. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development endeavors.

References

- Chakraborty, A., Debnath, S., Ghosh, T., Maiti, D. K., & Majumdar, S. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron Letters, 59(38), 3465-3470.

- Kumar, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1225, 129215.

- Ravindran, A. N. E., & Biju, A. T. (2020). N‐Alkylation of benzimidazole. Asian Journal of Organic Chemistry, 9(12), 2036-2051.

-

PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available at: [Link]

-

Request PDF: imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. Available at: [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at: [Link]

-

Benzimidazole, 2-butyl-. PubChem. Available at: [Link]

- Basanagouda, M., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2756-2763.

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

Table 1 1 H NMR data for compounds 2a-2d. ResearchGate. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Showing Compound 2-Butyl-1H-benzimidazole (FDB011890). FooDB. Available at: [Link]

-

Optimization of benzimidazole synthesis. ResearchGate. Available at: [Link]

-

(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]

-

Environmentally Benign Synthesis of 2-aryl Benzimidazoles and their Antibacterial Screening. Der Pharma Chemica. Available at: [Link]

-

Benzimidazole (Synthesis) | PDF. Scribd. Available at: [Link]

-

This compound [138992-92-4]. Chemsigma. Available at: [Link]

-

2-butyl-1h-benzimidazole (C11H14N2). PubChemLite. Available at: [Link]

-

(2-Methyl-benzoimidazol-1-yl)-acetic acid, methyl ester. SpectraBase. Available at: [Link]

-

Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. Available at: [Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. Available at: [Link]

-

(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]

-

A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Available at: [Link]

-

“All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Publishing. Available at: [Link]

-

(PDF) Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides Open Access. ResearchGate. Available at: [Link]

-

Benzimidazole. PubChem. Available at: [Link]

-

Benzoimidazol-1-yl-acetic acid. PubChem. Available at: [Link]

-

Scheme-I: Synthesis of N-alkyl benzimidazoles (I-IV) and 3,3. ResearchGate. Available at: [Link]

-

2-[6-[4-(4-Propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]benzimidazol-1-yl]acetic acid. PubChem. Available at: [Link]

-

Acetic acid, butyl ester. NIST WebBook. Available at: [Link]

-

2-(1,3-Benzothiazol-1-ium-1-yl)acetic acid. PubChem. Available at: [Link]

-

Chemical Properties of Acetic acid, butyl ester (CAS 123-86-4). Cheméo. Available at: [Link]

-

2-Methylbutyl Acetate. PubChem. Available at: [Link]

Sources

Spectroscopic Data for (2-Butyl-benzoimidazol-1-yl)-acetic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Butyl-benzoimidazol-1-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral characteristics and outlines the rigorous experimental protocols for their acquisition and analysis. The structure of this guide is tailored to provide a logical flow from theoretical data interpretation to practical application, ensuring a thorough understanding of the molecule's spectroscopic profile.

Molecular Structure and Predicted Spectroscopic Profile

This compound (CAS No: 138992-92-4, Molecular Formula: C₁₃H₁₆N₂O₂, Molecular Weight: 232.28 g/mol ) is a benzimidazole derivative featuring a butyl group at the 2-position and an acetic acid moiety attached to one of the nitrogen atoms of the imidazole ring. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the NMR spectra is crucial for structural verification. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aromatic protons of the benzimidazole ring are expected to appear in the downfield region due to the deshielding effect of the aromatic system.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.20 - 7.80 (m, 4H) | Aromatic protons | 110.0 - 145.0 | Aromatic carbons |

| 4.80 (s, 2H) | -N-CH₂-COOH | 152.0 | C=N |

| 2.90 (t, 2H) | -CH₂-CH₂CH₂CH₃ | 170.0 | C=O (acid) |

| 1.80 (m, 2H) | -CH₂-CH₂-CH₂CH₃ | 50.0 | -N-CH₂-COOH |

| 1.40 (m, 2H) | -CH₂CH₂-CH₂-CH₃ | 30.0 | -CH₂-CH₂CH₂CH₃ |

| 0.90 (t, 3H) | -CH₂CH₂CH₂-CH₃ | 22.0 | -CH₂-CH₂-CH₂CH₃ |

| 11.0 - 13.0 (br s, 1H) | -COOH | 20.0 | -CH₂CH₂-CH₂-CH₃ |

| 13.5 | -CH₂CH₂CH₂-CH₃ |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the carboxylic acid, the aromatic benzimidazole core, and the aliphatic butyl chain.[2]

Table 2: Predicted FT-IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2960-2850 | C-H stretch | Aliphatic (Butyl) |

| 1710 | C=O stretch | Carboxylic Acid |

| 1620, 1580, 1450 | C=C and C=N stretch | Aromatic Ring (Benzimidazole) |

| 1350-1400 | C-N stretch | Imidazole Ring |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 232. The fragmentation pattern will likely involve the loss of the acetic acid group and fragmentation of the butyl chain.[3][4]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Interpretation |

| 232 | [C₁₃H₁₆N₂O₂]⁺ | Molecular Ion |

| 173 | [C₁₁H₁₃N₂]⁺ | Loss of -CH₂COOH |

| 189 | [C₁₁H₁₅N₂O]⁺ | Loss of -COOH |

| 131 | [C₇H₅N₂]⁺ | Benzimidazole core |

Predicted UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the molecule. The benzimidazole system is the primary chromophore and is expected to exhibit characteristic absorption bands in the UV region.[5][6] Benzimidazole itself shows absorption maxima around 243 nm, 274 nm, and 281 nm. The substitution on the ring is expected to cause a slight bathochromic (red) shift.[7]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

| ~245-255 | Ethanol | π → π |

| ~275-285 | Ethanol | π → π |

| ~285-295 | Ethanol | n → π* |

Experimental Protocols for Spectroscopic Analysis

The following sections detail the standardized procedures for acquiring the spectroscopic data presented above. Adherence to these protocols is essential for obtaining high-quality, reproducible results.

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the solvent lock signal.

-

Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

-

Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[9]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[10]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the compound.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

-

-

LC-MS System:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[11]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

-

-

Data Acquisition and Processing:

-

Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

-

Extract the mass spectrum for the peak corresponding to the compound of interest.

-

Identify the molecular ion peak and any significant fragment ions.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of the compound.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

-

Prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.2 and 0.8).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

-

Data Acquisition:

-

Fill a cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.

-

-

Data Processing:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity can be calculated using the Beer-Lambert law.[12]

-

Conclusion

This guide provides a detailed spectroscopic characterization of this compound based on predicted data derived from analogous structures and established spectroscopic principles. The accompanying experimental protocols offer a standardized framework for the acquisition and analysis of this data in a laboratory setting. By combining theoretical predictions with robust experimental methodologies, researchers can confidently verify the structure and purity of this compound, facilitating its further investigation and application in drug discovery and development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Dong, M. W. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science. Retrieved from [Link]

-

Agilent. (n.d.). What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. Retrieved from [Link]

- El-Faham, A., et al. (2016).

- Saravanan, K., et al. (2014). Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Roberts, J. D. (2021). Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

- Hollas, J. M. (1970). Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850 Å. Canadian Journal of Chemistry, 48(11), 1722-1727.

- Kumar, S. (2006). Spectroscopy of Organic Compounds. Guru Nanak Dev University.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

Wikipedia. (2023). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.

- El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.

- Ibrahim, M. A., & El-Gohary, N. S. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-76.

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. longdom.org [longdom.org]

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Butyl-benzoimidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-benzoimidazol-1-yl)-acetic acid is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The presence of a butyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole ring suggests that this compound may have unique physicochemical properties influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic applications.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It also outlines detailed experimental protocols for its characterization, offering a framework for researchers in drug discovery and development to rigorously evaluate this and similar molecules.

Molecular Identity and Physicochemical Properties

A foundational aspect of characterizing any chemical entity is to establish its molecular identity and key physicochemical parameters. These properties are critical in predicting the behavior of the compound in biological systems and in designing appropriate experimental and formulation strategies.

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 138992-92-4 | |

| Molecular Formula | C₁₃H₁₆N₂O₂ | |

| Molecular Weight | 232.28 g/mol | |

| IUPAC Name | (2-butyl-1H-benzimidazol-1-yl)acetic acid | N/A |

| InChI Key | KTWJTCCDVNQGKN-UHFFFAOYSA-N |

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, computational models provide valuable estimations. It is crucial to note that these are predicted values and should be confirmed through empirical testing.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | ~150-170 °C | Influences solubility, stability, and formulation choices. A sharp melting point range is indicative of high purity.[4] |

| Boiling Point | > 400 °C | Important for assessing thermal stability, though less critical for solid dosage forms. |

| pKa | ~4-5 (acidic), ~5-6 (basic) | The presence of both a carboxylic acid and a benzimidazole nitrogen suggests amphoteric character, influencing solubility and ionization state at physiological pH. |

| LogP | ~2.5 - 3.5 | Indicates lipophilicity, which affects membrane permeability and absorption. |

| Aqueous Solubility | pH-dependent | The carboxylic acid group will be deprotonated at higher pH, increasing solubility. At lower pH, the benzimidazole nitrogen will be protonated, also potentially increasing solubility. Minimum solubility is expected around the isoelectric point. |

Experimental Characterization Protocols

Rigorous experimental validation of the predicted properties is a cornerstone of chemical research and drug development. The following section details standardized protocols for determining the key physical and chemical characteristics of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[4] A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[5]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.[4]

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[4][6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range.[7]

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and for predicting its behavior in biological fluids.[8][9] Given its structure, this compound is expected to exhibit pH-dependent aqueous solubility.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents should be tested, including water, aqueous acidic solutions (e.g., 5% HCl), aqueous basic solutions (e.g., 5% NaOH and 5% NaHCO₃), and common organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane).[8][10]

-

Procedure:

-

Add approximately 10-20 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent in portions, with vigorous shaking after each addition.[8]

-

Observe for complete dissolution.

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaOH but not in 5% NaHCO₃ indicates a weakly acidic compound (like a phenol), while solubility in both suggests a stronger acid (like a carboxylic acid).[8]

-

Solubility in 5% HCl is indicative of a basic functional group (like an amine or the benzimidazole nitrogen).[10]

-

Solubility in organic solvents provides information about the overall polarity of the molecule.

-

Diagram: Logical Flow for Solubility Classification

Caption: A systematic workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. [11][12]High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. [13]2. Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions. [12]4. Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. HRMS can provide the exact mass, which can be used to confirm the elemental composition (C₁₃H₁₆N₂O₂). [11]Fragmentation patterns can also provide further structural information. [11]

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of benzimidazole derivatives. [2][14]A common approach involves the condensation of an o-phenylenediamine with a carboxylic acid, followed by N-alkylation.

Two-Step Synthesis:

-

Step 1: Synthesis of 2-Butyl-1H-benzimidazole: Condensation of o-phenylenediamine with pentanoic acid (or its corresponding ester or acyl chloride) under acidic conditions (e.g., in polyphosphoric acid or refluxing HCl) will yield 2-butyl-1H-benzimidazole. [2]2. Step 2: N-Alkylation: The resulting 2-butyl-1H-benzimidazole can be N-alkylated with an ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone). [15][16]Subsequent hydrolysis of the ester under acidic or basic conditions will yield the final product, this compound.

Diagram: Proposed Synthetic Route

Caption: A plausible two-step synthetic pathway for this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its key identifiers and predicted physicochemical properties. Furthermore, it has detailed the essential experimental protocols required for its rigorous characterization, from melting point and solubility determination to structural elucidation by NMR and mass spectrometry. The outlined methodologies provide a robust framework for scientists to generate reliable data, which is fundamental for advancing our understanding of this compound and its potential as a therapeutic agent. The proposed synthetic route offers a practical approach for obtaining the material needed for such studies.

References

-

Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (2016). Der Pharma Chemica. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. (2020). Oriental Journal of Chemistry. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto. Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

The Mass Spectrometry Experiment. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

-

Mass spectrometry (MS). (n.d.). Fiveable. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

This compound [138992-92-4]. (n.d.). Chemsigma. Retrieved from [Link]

-

STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

-

Benzoimidazol-1-yl-acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. Retrieved from [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. Retrieved from [Link]

-

A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum. Retrieved from [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. Retrieved from [Link]

-

2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. (n.d.). HRD Pharm. Retrieved from [Link]

-

2-(1,3-Benzothiazol-1-ium-1-yl)acetic acid. (2025). PubChem. Retrieved from [Link]

-

2-[6-[4-(4-Propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]benzimidazol-1-yl]acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsm.com [ijpsm.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. fiveable.me [fiveable.me]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 16. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (2-Butyl-benzoimidazol-1-yl)-acetic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Benzimidazole Landscape

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] From anthelmintics to anticancer agents and anti-inflammatory drugs, the versatility of the benzimidazole ring system allows for a diverse range of pharmacological effects.[3][4] The specific biological activity of a benzimidazole derivative is intricately linked to the nature and position of its substituents.[1]

This guide focuses on the mechanistic underpinnings of compounds in the class of (2-Butyl-benzoimidazol-1-yl)-acetic acid. While specific research on this particular molecule is not extensively available in the public domain, its structural features—a 2-substituted benzimidazole with an acetic acid moiety at the 1-position—place it within a well-studied family of compounds. Therefore, this document will elucidate the core mechanisms of action attributed to this chemical class, drawing upon established principles and experimental evidence from closely related analogues. We will primarily focus on the well-documented role of benzimidazole derivatives as inhibitors of microtubule polymerization, a mechanism central to their anthelmintic and potential anticancer activities.[3][5]

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The benzimidazole structure, an isostere of natural purines, consists of a fused benzene and imidazole ring.[3] This aromatic heterocyclic system provides a versatile scaffold that can engage with a variety of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The substituents at the 1, 2, and 5(6) positions of the benzimidazole ring are critical determinants of the compound's pharmacological profile.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

A predominant and well-elucidated mechanism of action for many 2-substituted benzimidazole derivatives is the inhibition of microtubule polymerization.[5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell structure.

Binding to β-Tubulin

Benzimidazole derivatives, acting as antimitotic agents, exert their effect by binding to a specific site on the β-tubulin subunit.[5] This binding event prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells.[3]

Downstream Cellular Consequences

The inhibition of microtubule polymerization triggers a cascade of downstream cellular events:

-

Mitotic Arrest: The failure to form a functional mitotic spindle prevents chromosome segregation, leading to cell cycle arrest at metaphase.[5]

-

Disruption of Intracellular Transport: Microtubules serve as tracks for motor proteins like kinesin and dynein. Their disruption impairs the transport of vesicles, organelles, and other cellular cargo.

-

Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Experimental Elucidation of the Mechanism of Action

The investigation into the mechanism of action of benzimidazole derivatives involves a combination of in vitro and in vivo studies.

In Vitro Assays

Tubulin Polymerization Assay: This is a fundamental assay to directly assess the effect of a compound on microtubule formation.

Protocol: In Vitro Tubulin Polymerization Assay

-

Preparation of Tubulin: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP and the test compound (e.g., this compound) at various concentrations is prepared.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity, corresponding to microtubule formation, is monitored over time by measuring the absorbance at 340 nm.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample.

Immunofluorescence Microscopy: This technique is used to visualize the effects of the compound on the microtubule network within cells.

Protocol: Immunofluorescence Staining of Microtubules

-

Cell Culture: Cells are grown on coverslips and treated with the test compound for a specified duration.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: The microtubule network is labeled with a primary antibody specific for α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

Cellular Assays

Cell Viability and Proliferation Assays: These assays, such as the MTT or MTS assay, are used to determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following treatment with the compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound for various time points.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their substitution pattern. For the this compound class, the following structural features are noteworthy:

-

2-Position: The butyl group at the 2-position contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with the hydrophobic binding pocket of β-tubulin.

-

1-Position: The acetic acid moiety at the 1-position introduces a polar, ionizable group. This can affect the compound's solubility, cell permeability, and potential interactions with other biological targets.

Potential Alternative Mechanisms of Action

While microtubule disruption is a primary mechanism, the versatile benzimidazole scaffold can interact with other targets. Depending on the specific substitutions, related compounds have been shown to exhibit:

-

Anti-inflammatory Activity: Through inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[4]

-

Antiviral Activity: By inhibiting viral enzymes or replication processes.[1]

-

Anticancer Activity via Other Mechanisms: Including inhibition of protein kinases, topoisomerases, or PARP.[3]

Visualizing the Core Mechanism

Signaling Pathway of Benzimidazole-Induced Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Mechanism Elucidation

Caption: A typical experimental workflow to investigate the mechanism of action.

Conclusion and Future Directions

This compound belongs to the versatile class of benzimidazole derivatives. Based on extensive research on analogous compounds, its primary mechanism of action is likely the inhibition of microtubule polymerization through binding to β-tubulin. This leads to mitotic arrest and subsequent apoptosis in proliferating cells. The presented experimental protocols provide a robust framework for validating this proposed mechanism.

Future research should focus on confirming the specific molecular target of this compound and exploring its potential therapeutic applications, particularly in oncology and parasitology. Further SAR studies could lead to the development of more potent and selective next-generation benzimidazole-based therapeutics.

References

- Benzimidazole derivatives as anthelmintics. (2020). YouTube.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). PubMed Central.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed Central.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science.

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Unveiling the Therapeutic Potential: A Technical Guide to Identifying and Validating the Biological Targets of (2-Butyl-benzoimidazol-1-yl)-acetic acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities. (2-Butyl-benzoimidazol-1-yl)-acetic acid represents a promising, yet underexplored, member of this chemical class. This technical guide provides a comprehensive framework for the systematic identification and validation of its biological targets. We will delve into the rationale behind target selection based on the known bioactivities of related compounds, present detailed experimental protocols for target validation, and offer insights into the interpretation of results. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and unlock its therapeutic potential.

Introduction: The Benzimidazole Scaffold and the Promise of this compound

Benzimidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities span a wide range, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties[1][2][3][4][5]. The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a rich chemical space for the development of novel therapeutic agents.

This compound is a specific derivative that combines the benzimidazole core with a butyl group at the 2-position and an acetic acid moiety at the 1-position. While direct studies on the biological targets of this particular molecule are not extensively documented in publicly available literature, the known pharmacological profiles of structurally similar 2-substituted benzimidazoles provide a strong foundation for hypothesizing its potential mechanisms of action. This guide will, therefore, focus on a systematic approach to identifying and validating these putative targets.

Postulated Biological Target Classes

Based on the broad spectrum of activities observed for 2-substituted benzimidazoles, we can logically infer several potential target classes for this compound.

Enzymes Involved in Inflammation and Pain

Many benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic effects[3][5]. This suggests that this compound may interact with key enzymes in the inflammatory cascade.

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.

-

Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, which are also potent inflammatory mediators.

-

Phosphodiesterases (PDEs): Specifically, PDE4 is a key regulator of intracellular cyclic AMP (cAMP) levels, and its inhibition has been shown to have anti-inflammatory effects.

Microbial Enzymes and Proteins

The antimicrobial properties of benzimidazoles are well-documented, with activity against a range of bacteria and fungi[1][3]. Potential targets in microbial organisms include:

-

Enzymes involved in microbial metabolism: Targeting essential metabolic pathways is a common strategy for antimicrobial drug development.

-

Proteins involved in cell wall synthesis: The microbial cell wall is a crucial structure for survival, making its biosynthetic enzymes attractive targets.

-

DNA gyrase and other topoisomerases: These enzymes are essential for DNA replication and are validated targets for antibacterial agents.

Targets in Cancer Biology

Several benzimidazole derivatives have shown promise as anticancer agents[2][4]. This suggests that this compound could potentially interact with targets relevant to oncology, such as:

-

Protein kinases: These enzymes play a central role in cell signaling and are frequently dysregulated in cancer.

-

Tubulin: Disruption of microtubule dynamics by targeting tubulin is a clinically validated anticancer strategy.

-

Topoisomerases: As in microbes, these enzymes are also critical for the replication of cancer cells.

-

Apoptosis-related proteins: Inducing programmed cell death (apoptosis) in cancer cells is a key therapeutic goal.

A Systematic Approach to Target Identification and Validation

The following sections outline a comprehensive and logical workflow for identifying and validating the biological targets of this compound.

Phase 1: Initial Target Screening

The initial phase focuses on high-throughput and in silico methods to narrow down the list of potential targets.

-

Molecular Docking: Utilize computational models of the potential target proteins (e.g., COX-2, PDE4, various kinases) to predict the binding affinity and mode of interaction of this compound. This can help prioritize targets for experimental validation.

-

Pharmacophore Modeling: Develop a pharmacophore model based on known active ligands for the hypothesized targets and screen this compound against these models.

-

Enzyme Inhibition Assays: Perform in vitro assays against a panel of enzymes, including those from the target classes identified in Section 2. Commercial services often provide broad-spectrum kinase and enzyme profiling.

-

Receptor Binding Assays: If there is a reason to suspect interaction with specific receptors, perform competitive binding assays using radiolabeled ligands.

Phase 2: Target Validation and Mechanistic Studies

Once promising candidates are identified in Phase 1, the next step is to validate these interactions and elucidate the mechanism of action.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (affinity, enthalpy, and entropy).

-

Surface Plasmon Resonance (SPR): SPR allows for the real-time measurement of binding kinetics (association and dissociation rates) between the compound and the immobilized target protein.

-

Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

-

Target-Specific Cellular Assays: For a validated target, design cellular assays to measure the downstream consequences of its modulation. For example, if COX-2 is a target, measure prostaglandin E2 (PGE2) levels in stimulated cells.

-

Phenotypic Screening: Correlate the observed cellular phenotype (e.g., anti-inflammatory response, antimicrobial activity) with target engagement. This can be achieved using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the expression of the putative target and observe if the compound's effect is diminished.

Experimental Protocols

The following are detailed protocols for key experiments in the target validation workflow.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

This compound

-

Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in intact cells.

Materials:

-

Cultured cells expressing the target protein

-

This compound

-

Lysis buffer

-

Antibodies against the target protein and a control protein

-

Western blotting reagents and equipment

Procedure:

-

Treat cultured cells with this compound or vehicle control.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein in each sample by Western blotting.

-

The binding of the compound should stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Data Presentation and Interpretation

Table 1: Summary of In Vitro Enzyme Inhibition Data

| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |

| COX-1 | [Insert Value] | [Insert Value] |

| COX-2 | [Insert Value] | [Insert Value] |

| 5-LOX | [Insert Value] | [Insert Value] |

| PDE4 | [Insert Value] | [Insert Value] |

Diagrams

Figure 1: Proposed Workflow for Target Identification and Validation

Caption: A systematic workflow for identifying and validating biological targets.

Figure 2: Simplified Arachidonic Acid Cascade

Caption: Key enzymatic pathways in inflammation targeted by anti-inflammatory drugs.

Conclusion

While the specific biological targets of this compound remain to be definitively elucidated, its chemical structure, rooted in the versatile benzimidazole scaffold, suggests a high potential for therapeutic activity. The systematic approach outlined in this guide, combining in silico, in vitro, and cellular methodologies, provides a robust framework for researchers to identify and validate its molecular targets. The successful execution of these studies will be instrumental in understanding the compound's mechanism of action and paving the way for its potential development as a novel therapeutic agent.

References

-

A large variety of 2-substituted benzimidazoles have been found to possess anti-inflammatory, antispasmodic, antihistaminic, antimicrobial, anticancer, cycloxygenase inhibitor, and HIV-1 reverse transcriptase inhibitor activities. (Source: Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles, URL: [Link])

-

Benzimidazole and its derivatives belong to a class of benzo fused heterocycles with two nitrogen atoms, are present in many drug molecules. This molecule is having wide ranging biological and pharmaceutical activities. (Source: Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives, URL: [Link])

-

Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world's most virulent diseases. (Source: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC, URL: [Link])

-

Benzimidazoles are ascertained as a capable category of bioactive heterocyclic compounds that exhibit a range of biological activities like anti- microbic, antioxidants, anti-cancer, anti-diabetic, anti-parasitic, anti-viral, antihelminthic, anti-proliferative, anti-HIV, anti-convulsant, medication, anti-hypertensive, proton pump matter, anti-neoplastic and antitrichinellosis. (Source: Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives, URL: [Link])

-

The benzimidazole derivatives is an important drug in a therapeutics application of medicine, having varieties of biological activities including antihistamine, analgesics, antifungal, antiviral, antitumor, antiparasitic and use in endocrinology, cardiovascular disease, neurology and their synthesis is privileged scaffold. (Source: Biological activities of benzimidazole derivatives: A review - International Science Community Association, URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. isca.me [isca.me]

In silico modeling of (2-Butyl-benzoimidazol-1-yl)-acetic acid interactions

An In-Depth Technical Guide: In Silico Modeling of (2-Butyl-benzoimidazol-1-yl)-acetic acid Interactions: A Workflow for Characterizing Novel Small Molecules

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, primarily the unknown nature of its biological interactions and pharmacokinetic profile. This guide addresses this critical knowledge gap by outlining a comprehensive in silico workflow to characterize a novel small molecule, using this compound as a representative case study. This molecule, with limited publicly available interaction data, serves as an ideal template for demonstrating a systematic, multi-faceted computational approach. We will proceed from initial ligand preparation and target identification through rigorous molecular docking, molecular dynamics simulations, and advanced binding free energy calculations. Furthermore, we will explore pharmacophore modeling for virtual screening and predict crucial ADMET properties to build a holistic profile of the compound. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale to empower robust and reproducible computational drug discovery.

Introduction: The Challenge of a Novel Chemical Entity

In modern drug discovery, computational methods are indispensable for accelerating the initial stages of research, reducing costs, and enabling a "fail early, fail cheap" strategy.[1] The core challenge with a new compound like this compound is the absence of a known biological target. Its basic chemical properties are available[2], but its mechanism of action and potential protein partners are undetermined. This guide presents a structured, in silico-driven pathway to systematically elucidate these unknowns. We will employ a suite of computational tools to build a hypothesis, test it at an atomic level, and evaluate the compound's potential as a drug candidate.

Ligand Preparation and Physicochemical Characterization

Before any interaction modeling can occur, the small molecule ligand must be accurately prepared and its fundamental properties understood. This step is foundational for the quality and reliability of all subsequent calculations.

Protocol 1: 3D Structure Generation and Energy Minimization

-

Obtain 2D Representation : Start with a known representation, such as the SMILES string for this compound (CCCCc1nc2ccccc2n1CC(=O)O).

-

Generate 3D Coordinates : Use a computational chemistry toolkit like RDKit or Open Babel to convert the 2D representation into a 3D structure. This initial structure is a rough approximation.

-

Protonation State : Determine the likely protonation state at a physiological pH (e.g., 7.4). The carboxylic acid group on our compound will likely be deprotonated.

-

Energy Minimization : Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the geometry to find a low-energy, stable conformation, which is critical for docking.[3]

Data Presentation: Physicochemical Properties

A preliminary analysis of the compound's properties helps in assessing its general "drug-likeness" according to established guidelines like Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C13H16N2O2 | N/A |

| Molecular Weight | 232.28 g/mol | Yes (< 500) |

| LogP (Octanol-Water Partition Coeff.) | ~2.5 (Predicted) | Yes (< 5) |

| Hydrogen Bond Donors | 1 (in protonated state) | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

Table 1: Predicted physicochemical properties of this compound.

Target Identification: From Ligand to Hypothesis

With no known target, our first major task is to generate a testable hypothesis. This process, often called "target fishing" or "reverse docking," uses the ligand's structure to identify potential protein binding partners.[4]

Methodology: A Dual Approach to Target Fishing

-

Ligand-Based Approach : This method leverages the principle that structurally similar molecules often share similar biological targets. We can screen databases like ChEMBL or PubChem for compounds with high structural similarity to this compound and analyze the known targets of those analogs.

-

Structure-Based Approach (Reverse Docking) : This technique involves docking our ligand against a large library of 3D protein structures representing the "druggable" proteome.[4] By identifying proteins to which the ligand is predicted to bind with high affinity, we can generate a list of potential targets for further investigation.

Experimental Workflow: Target Identification

Below is a diagram illustrating the logical flow for identifying and prioritizing potential biological targets.

Caption: Workflow for generating target hypotheses.

For this guide, let's hypothesize that our target fishing efforts identified a protein-protein interaction (PPI) interface as a potential binding site, a common but challenging class of drug targets.[5][6]

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[7][8] It is the cornerstone of structure-based drug design.[4][9]

Causality Behind the Protocol

The goal of docking is to computationally replicate the molecular recognition process.[7] This involves two key components: a sampling algorithm that explores various ligand conformations and orientations within the binding site, and a scoring function that ranks these poses based on an approximation of binding free energy.[8] A successful docking experiment will place the ligand in a pose that closely resembles the experimental binding mode and assign it a favorable score.

Protocol 2: Structure-Based Molecular Docking

-

Receptor Preparation :

-

Obtain the 3D crystal structure of the hypothetical target protein from the Protein Data Bank (PDB).

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms, as they are typically absent in crystal structures but crucial for interactions.

-

Assign partial charges using a force field (e.g., AMBER, CHARMM).

-

-

Binding Site Definition :

-

Identify the "hotspot" residues at the PPI interface, which contribute most to the binding energy.[10]

-

Define a docking grid box that encompasses this entire binding site. The size of the box is critical; too large and sampling becomes inefficient, too small and the true binding mode might be missed.

-

-

Ligand Preparation :

-

Use the energy-minimized 3D structure of this compound from Protocol 1.

-

-

Execution of Docking :

-

Utilize docking software (e.g., AutoDock Vina, Glide, GOLD). The algorithm will systematically sample poses of the ligand within the defined grid box.

-

-

Analysis and Pose Selection :

-

Analyze the top-ranked poses. The docking score provides a quantitative estimate of binding affinity.

-

Visually inspect the poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds between the ligand's carboxylate and polar residues, and hydrophobic packing of the butyl and benzimidazole groups into nonpolar pockets of the receptor.[11]

-

Experimental Workflow: Molecular Docking

Caption: Step-by-step molecular docking workflow.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, offering critical insights into the stability and conformational flexibility of the protein-ligand complex.[11][12][13]

The Rationale for MD Simulation

A high docking score does not guarantee a stable interaction. MD simulations validate the docked pose by assessing whether the ligand remains securely bound over a simulated timescale (typically nanoseconds to microseconds).[13] This technique helps refine the understanding of the binding mode and can reveal important dynamic interactions missed by rigid docking.[12]

Protocol 3: All-Atom MD Simulation

-

System Setup :

-

Start with the top-ranked protein-ligand complex from the docking experiment.

-

Generate a topology and parameter file for the ligand that is compatible with the protein force field (e.g., AMBER, GROMOS, CHARMM).[11]

-

Place the complex in a periodic box of explicit solvent (water molecules).

-

Add counter-ions to neutralize the system's charge.

-

-

Minimization and Equilibration :

-

Perform energy minimization on the entire solvated system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure to stabilize the system's density. This is a multi-step process, often involving restraints on the protein and ligand that are slowly released.

-

-

Production Run :

-

Run the simulation for a desired length of time (e.g., 100 ns) without restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

-

Trajectory Analysis :

-

Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand is stably bound.

-

Root Mean Square Fluctuation (RMSF) : Calculate the RMSF for each residue to identify flexible and rigid regions of the protein upon ligand binding.[11]

-

Interaction Analysis : Monitor specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein throughout the simulation to determine their persistence.

-

Experimental Workflow: MD Simulation